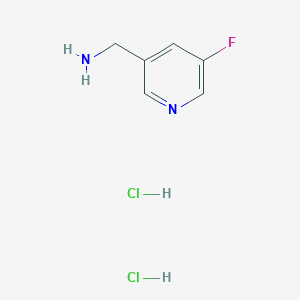

(5-Fluoropyridin-3-yl)methanamine dihydrochloride

Beschreibung

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

(5-fluoropyridin-3-yl)methanamine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7FN2.2ClH/c7-6-1-5(2-8)3-9-4-6;;/h1,3-4H,2,8H2;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXOAPLQELPXLLK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=C1F)CN.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9Cl2FN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23586-97-2 | |

| Record name | (5-fluoropyridin-3-yl)methanamine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Isomeric Precision in Medicinal Chemistry: A Comparative Analysis of Fluorinated Pyridyl Methanamines

This technical guide provides a comparative analysis of (5-Fluoropyridin-3-yl)methanamine and 2-aminomethyl-5-fluoropyridine (also known as (5-fluoropyridin-2-yl)methanamine). It is structured to support decision-making in hit-to-lead optimization and synthetic planning.

Executive Summary

In fragment-based drug discovery (FBDD) and lead optimization, the distinction between (5-Fluoropyridin-3-yl)methanamine (Isomer A) and 2-aminomethyl-5-fluoropyridine (Isomer B) extends beyond simple regioisomerism. These molecules represent distinct vectors for hydrogen bond donors/acceptors and offer unique metabolic stability profiles.

-

Isomer A (3-position): Functions as a bioisostere for 3-fluorobenzylamine with reduced lipophilicity (LogP). It is ideal for "meta" vector extension in active sites.

-

Isomer B (2-position): Offers a bidentate motif capable of chelation or intramolecular hydrogen bonding. The proximity of the primary amine to the pyridine nitrogen drastically alters the basicity profile compared to Isomer A.

Part 1: Structural & Physicochemical Profiling

The placement of the aminomethyl group relative to the pyridine nitrogen creates significant electronic divergence. The C5-fluorine atom acts as a metabolic block and an electronic modulator (inductive withdrawal, -I effect) for both isomers.

Table 1: Comparative Physicochemical Data

| Property | (5-Fluoropyridin-3-yl)methanamine | 2-aminomethyl-5-fluoropyridine |

| Common Name | Isomer A | Isomer B |

| IUPAC Name | (5-fluoro-3-pyridinyl)methanamine | (5-fluoro-2-pyridinyl)methanamine |

| CAS Number | 23586-96-1 (Free Base) | 561297-96-9 (Free Base) |

| Molecular Weight | 126.13 g/mol | 126.13 g/mol |

| Primary Amine pKa | ~8.8 (Predicted) | ~8.5 (Predicted) |

| Pyridine N pKa | ~3.2 (Weakly Basic) | ~2.8 (Very Weakly Basic) |

| Vector Geometry | 120° (Meta-like) | 60° (Ortho-like) |

| H-Bond Potential | Intermolecular only | Potential Intramolecular (NH...N) |

Key Insight - Basicity Modulation: The pyridine nitrogen in Isomer B is less basic than in Isomer A . In Isomer B, the protonated primary amine (at physiological pH) exerts a strong inductive withdrawing effect on the adjacent pyridine nitrogen. Additionally, the C5-fluorine exerts a through-bond electron-withdrawing effect, further suppressing the pyridine nitrogen's ability to accept protons.

Part 2: Synthetic Pathways & Scalability

Both isomers are most reliably synthesized via the reduction of their corresponding carbonitriles. While catalytic hydrogenation (Pd/C or Raney Ni) is used industrially, Borane-THF (BH₃·THF) reduction is the preferred laboratory method to avoid defluorination or secondary amine formation.

Synthesis Workflow Diagram

Caption: Divergent synthesis from nitrile precursors using Borane-THF reduction to ensure preservation of the C-F bond.

Detailed Experimental Protocol: Borane Reduction (General Procedure)

Context: This protocol avoids the risks of hydrogenolysis (loss of Fluorine) often seen with Pd/C hydrogenation.

-

Setup: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and N₂ inlet.

-

Precursor Loading: Charge the flask with 5-fluoro-3-pyridinecarbonitrile (1.0 eq, e.g., 10 mmol) and anhydrous THF (5 mL/mmol).

-

Reduction: Cool to 0°C. Dropwise add Borane-THF complex (1.0 M in THF, 3.0 eq) over 20 minutes.

-

Note: Evolution of gas may occur.[1] Maintain temperature <5°C.

-

-

Reflux: Once addition is complete, warm to room temperature, then heat to reflux (66°C) for 4–16 hours. Monitor by TLC or LCMS for disappearance of nitrile.

-

Quench (Critical): Cool to 0°C. Carefully add Methanol (excess) dropwise to destroy excess borane.

-

Caution: Vigorous hydrogen evolution.

-

-

De-complexation: Add conc. HCl (2.0 eq relative to starting material) and reflux for 1 hour to break the boron-amine complex.

-

Isolation: Concentrate in vacuo. Basify the residue with 2M NaOH to pH >12. Extract with DCM (3x). Dry combined organics over Na₂SO₄ and concentrate to yield the amine oil.[2]

-

Storage: Convert to HCl salt (using HCl in dioxane) for long-term stability, as the free base of Isomer B absorbs CO₂ readily.

Part 3: Medicinal Chemistry Applications[3][4][5][6][7]

Metabolic Stability (The Fluorine Effect)

The C5-fluorine is strategically placed to block oxidative metabolism.

-

CYP450 Blocking: In non-fluorinated pyridines, the C3/C5 positions are electron-rich and susceptible to oxidation. The C5-F atom prevents this, extending the half-life (

) of the scaffold. -

Oxidative Deamination: The primary metabolic liability for these molecules is the oxidation of the exocyclic amine to an aldehyde (mediated by MAO or SSAO). Isomer B is generally more susceptible to this than Isomer A due to steric accessibility.

SAR & Vector Analysis

-

Isomer A (Meta-vector): Projects the amine into a solvent-exposed region or a specific pocket defined by a 120° angle relative to the pyridine nitrogen. It is a classic bioisostere for phenyl rings where solubility needs improvement (Pyridine N lowers LogP).

-

Isomer B (Ortho-vector): The amine is held closer to the ring nitrogen (60° vector). This creates a "chelating claw" motif.

-

Risk: Can chelate active site metals (Zn²⁺, Fe²⁺) promiscuously if not designed carefully.

-

Benefit: Can form a pseudo-5-membered ring via intramolecular H-bonding, altering permeability.

-

Decision Logic for Researchers

Caption: SAR decision tree for selecting the optimal isomer based on binding pocket geometry and electronic requirements.

Part 4: Safety & Handling

Both compounds are primary amines and fluorinated heterocycles , warranting specific safety protocols.

-

Hazards:

-

Skin Corrosion/Irritation (Category 1B): Causes severe skin burns and eye damage.

-

Respiratory Irritation: Volatile free bases can irritate the respiratory tract.

-

-

Storage:

-

Store as Hydrochloride salts (hygroscopic but chemically stable) at 2–8°C.

-

Free bases are sensitive to air (CO₂ absorption/carbamate formation) and oxidation. Store under Argon.

-

References

-

Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews.

-

Roughley, S. D., & Jordan, A. M. (2011). The medicinal chemist’s guide to solving ADMET challenges. Journal of Medicinal Chemistry.

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 45079543, (5-Fluoropyridin-2-yl)methanamine.

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 45116207, (5-Fluoropyridin-3-yl)methanamine.[3]

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.

Sources

Methodological & Application

Application Note: Peptide Coupling Conditions for (5-Fluoropyridin-3-yl)methanamine

This guide outlines optimized protocols for the peptide coupling of (5-Fluoropyridin-3-yl)methanamine with carboxylic acids. It addresses the specific chemical challenges posed by the fluorinated pyridine scaffold, including basicity management, solubility, and minimizing side reactions.

Executive Summary

(5-Fluoropyridin-3-yl)methanamine is a versatile building block in medicinal chemistry, often used to introduce a metabolically stable, polar aromatic moiety. While the primary amine is a competent nucleophile, the presence of the basic pyridine nitrogen (pKa ~3–4 due to fluorine withdrawal) and the potential for salt formation requires tailored coupling conditions.

This guide recommends HATU for high-throughput discovery chemistry due to its rapid kinetics and high conversion rates. For scale-up or purification-sensitive applications, T3P (Propylphosphonic anhydride) is the superior choice, offering a cleaner reaction profile and simplified aqueous workup.[1]

Chemical Profile & Reactivity Analysis

| Feature | Chemical Implication | Operational Strategy |

| Primary Amine | Nucleophilic center ( | Standard coupling reagents apply; generally unhindered.[3] |

| Pyridine Nitrogen | Weakly basic; can act as a "proton sponge" or coordinate metals. | Ensure excess base (DIPEA/NMM) is used to neutralize HCl salts. Avoid strong Lewis acids if possible. |

| 5-Fluorine | Electron-withdrawing group (EWG). | Lowers pKa of the pyridine ring compared to unsubstituted pyridine, reducing its interference in coupling but slightly lowering amine nucleophilicity. |

| Salt Form | Often supplied as HCl or 2HCl salt. | Critical: Must be free-based in situ with at least 2–3 equivalents of base. |

Strategic Decision Tree

Use the following logic to select the optimal protocol for your specific carboxylic acid substrate.

Figure 1: Decision matrix for selecting the appropriate coupling reagent.

Experimental Protocols

Protocol A: The "Gold Standard" (HATU)

Best for: Discovery chemistry, small scales (<100 mg), and valuable acids.

Mechanism: HATU generates a highly reactive O-acyl-7-azabenzotriazole active ester. The 5-fluoropyridine moiety does not interfere with this rapid activation.

Reagents:

-

Carboxylic Acid (1.0 equiv)[4]

-

(5-Fluoropyridin-3-yl)methanamine (1.1 – 1.2 equiv) [Free base or HCl salt]

-

HATU (1.1 – 1.2 equiv)

-

DIPEA (3.0 equiv if free base; 4.0–5.0 equiv if HCl salt)

-

Solvent: DMF (Anhydrous)[5]

Step-by-Step Procedure:

-

Activation: In a dried vial, dissolve the Carboxylic Acid (1.0 equiv) in anhydrous DMF (0.2 M concentration).

-

Add DIPEA (2.0 equiv) followed by HATU (1.1 equiv). Stir at Room Temperature (RT) for 5–10 minutes. Solution usually turns yellow/orange.

-

Coupling: Add (5-Fluoropyridin-3-yl)methanamine (1.2 equiv).

-

Note: If using the amine HCl salt, premix it with the remaining DIPEA (2.0–3.0 equiv) in a separate minimal volume of DMF before addition to ensure rapid free-basing.

-

-

Reaction: Stir at RT for 1–4 hours. Monitor by LC-MS (Look for product mass; disappearance of acid).

-

Workup:

-

Dilute with EtOAc.

-

Wash with Saturated

(2x) to remove HOBt/HATU byproducts. -

Wash with Water (1x) and Brine (1x).

-

Dry over

, filter, and concentrate.

-

-

Purification: Flash chromatography (DCM / MeOH gradient, 0–10%).

Protocol B: The "Process Friendly" Method (T3P)

Best for: Scale-up (>1g), epimerization-prone chiral acids, and avoiding toxic byproducts.

Mechanism: T3P (Propylphosphonic anhydride) acts as a water scavenger and coupling agent. It produces only water-soluble byproducts, simplifying purification.

Reagents:

-

Carboxylic Acid (1.0 equiv)[4]

-

(5-Fluoropyridin-3-yl)methanamine (1.1 equiv)[6]

-

T3P (50% w/w in EtOAc or DMF) (1.5 – 2.0 equiv)

-

Base: Pyridine (3.0 – 5.0 equiv) OR DIPEA (3.0 equiv)

-

Solvent: EtOAc (Preferred) or DMF/2-MeTHF.

Step-by-Step Procedure:

-

Setup: Charge a flask with Carboxylic Acid (1.0 equiv) and (5-Fluoropyridin-3-yl)methanamine (1.1 equiv) in EtOAc (0.2 – 0.5 M).

-

Base Addition: Add Pyridine (3.0 equiv). Pyridine acts as both base and acylation catalyst.

-

Reagent Addition: Cool to 0°C (optional, reduces epimerization). Add T3P solution (1.5 equiv) dropwise.

-

Reaction: Allow to warm to RT and stir for 2–12 hours.

-

Tip: T3P reactions can be slower than HATU; heating to 40–50°C is safe if the substrate allows.

-

-

Workup (The "Self-Cleaning" Step):

-

Add water to the reaction mixture.[7]

-

Separate layers.

-

Wash Organic layer with 10% Citric Acid (2x) (Removes excess pyridine and amine).

-

Wash with Sat.

(2x) (Removes unreacted acid and phosphorus byproducts). -

Wash with Brine, dry, and concentrate.

-

Result: Often yields pure product without chromatography.

-

Purification Strategy: The "Acid-Base Switch"

The pyridine ring allows for a specific purification trick if the amide product is not highly lipophilic.

Figure 2: Acid-Base extraction workflow. Note: This only works if the amide product is sufficiently basic to protonate and become water-soluble, and stable to acid.

Warning: The 5-Fluoro group reduces the basicity of the pyridine. The pKa of the conjugate acid is likely ~3.0–3.5.

-

If using Citric Acid (pH ~3–4): The product might partition between layers.

-

Recommendation: For this specific molecule, standard aqueous washes (NaHCO3/Water) are safer unless you confirm the product is fully soluble in 1M HCl.

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| Low Conversion | Salt formation / Incomplete free-basing. | Increase DIPEA to 5.0 equiv. Ensure amine is fully dissolved before adding to activated acid. |

| Product in Aqueous Layer | Pyridine ring protonation during workup. | Avoid strong acid washes (HCl). Use dilute Citric Acid or simply Water/Brine. Use DCM/IPA (3:1) for extraction if product is polar. |

| Epimerization | Over-activation (if chiral acid). | Switch from HATU to T3P . Perform coupling at 0°C. Use Collidine instead of DIPEA. |

| Colored Impurities | Pyridine oxidation or HATU byproducts. | Filter crude through a short pad of silica or Celite before chromatography. |

References

-

Dunetz, J. R., Xiang, Y., Baldwin, A., & Ringling, J. (2011).[3] General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine.[3] Organic Letters, 13(19), 5048–5051. Link

-

Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

-

Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[8][9][10][11][12][13] Tetrahedron, 61(46), 10827-10852. Link

-

Basavaprabhu, H., et al. (2013). Propanephosphonic Acid Anhydride (T3P): A Reagent of Choice for the Synthesis of Heterocycles. Synthesis, 45(12), 1569-1601. Link

Sources

- 1. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]

- 2. (2-Fluoro-5-methylpyridin-3-yl)methanamine | 871325-17-6 | Benchchem [benchchem.com]

- 3. General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine [organic-chemistry.org]

- 4. Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. (5-Fluoro-6-methoxypyridin-3-YL)methanamine | C7H9FN2O | CID 58258904 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Amide Synthesis [fishersci.co.uk]

- 8. researchgate.net [researchgate.net]

- 9. chem.uci.edu [chem.uci.edu]

- 10. T3P Brochure | AMRI [amri.staging.ribbitt.com]

- 11. researchgate.net [researchgate.net]

- 12. peptide.com [peptide.com]

- 13. bachem.com [bachem.com]

Application Notes & Protocols: Fragment-Based Drug Discovery (FBDD) Utilizing Fluorinated Pyridine Amines

Abstract

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the strategic application of fluorinated pyridine amines in fragment-based drug discovery (FBDD). We delve into the foundational principles that render this fragment class particularly advantageous, with a special focus on the power of ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy as a primary screening tool. This document offers a holistic perspective, beginning with the rationale and design of a diverse fluorinated pyridine amine library, followed by detailed, field-tested protocols for library synthesis, quality control, primary screening, and orthogonal hit validation. By integrating expert insights with robust methodologies, this guide aims to empower research teams to efficiently identify and validate high-quality fragment hits, thereby accelerating the hit-to-lead optimization process for challenging therapeutic targets.

The Strategic Advantage of Fluorinated Pyridine Amines in FBDD

Fragment-based drug discovery has solidified its position as a powerful engine for identifying novel lead compounds, particularly for targets once deemed "undruggable"[1]. The core principle of FBDD is to screen small, low-complexity molecules ("fragments") that, due to their size, can more efficiently sample the chemical space of a protein's binding sites[2][3]. These fragments typically bind with low affinity (in the high micromolar to millimolar range), necessitating highly sensitive biophysical detection methods[3][4].

The strategic incorporation of a fluorine atom into pyridine amine scaffolds offers a trifecta of benefits that significantly enhance the FBDD workflow:

-

Enhanced Biophysical Properties : The introduction of fluorine can modulate key physicochemical properties such as lipophilicity, acidity, and metabolic stability, often leading to improved pharmacokinetic profiles in later-stage drug candidates[5].

-

Unique Molecular Interactions : The highly electronegative nature of fluorine allows it to participate in favorable non-covalent interactions within a protein binding pocket, including hydrogen bonds and dipole-dipole interactions, which can enhance binding affinity and selectivity[5].

-

A Superior Handle for ¹⁹F-NMR Screening : The fluorine-19 (¹⁹F) nucleus is an exceptional NMR probe. It is 100% naturally abundant, possesses a high gyromagnetic ratio (83% of the sensitivity of ¹H), and exhibits a wide chemical shift range of over 200 ppm[6][7]. Crucially, since fluorine is virtually absent in biological systems, ¹⁹F-NMR spectra are free from background signals, providing a clean and unambiguous window into fragment binding events[7][8]. This high sensitivity and lack of background interference make ¹⁹F-NMR an ideal primary screening technique for fluorinated fragment libraries[6][7][8][9].

The pyridine amine scaffold itself is a privileged structure in medicinal chemistry, known for its ability to form key hydrogen bonds and its synthetic tractability, making it an excellent foundation for fragment elaboration.

Designing and Synthesizing a Diverse Fluorinated Pyridine Amine Library

The success of any FBDD campaign is fundamentally linked to the quality and diversity of the fragment library[10]. A well-designed library should adhere to the "Rule of Three" (MW ≤ 300, cLogP ≤ 3, H-bond donors/acceptors ≤ 3) to ensure good solubility and ligand efficiency[2][3][10]. For a fluorinated pyridine amine library, diversity should be systematically incorporated across several vectors:

-

Positional Isomerism of Fluorine : Mono- and di-fluorination at various positions on the pyridine ring.

-

Positional Isomerism of the Amino Group : 2-amino, 3-amino, and 4-amino pyridine cores.

-

Substitution Patterns : Introduction of small alkyl or other functional groups to explore the chemical space around the core scaffold.

Table 1: Physicochemical Properties of a Hypothetical Fluorinated Pyridine Amine Fragment Library

| Parameter | Guideline | Rationale |

| Molecular Weight (MW) | < 300 Da | Ensures fragments are small enough to explore binding pockets efficiently and provides ample room for subsequent optimization. |

| cLogP | ≤ 3 | Promotes aqueous solubility, which is critical for biophysical assays often run at high fragment concentrations. |

| Hydrogen Bond Donors | ≤ 3 | Adheres to the "Rule of Three" to maintain favorable physicochemical properties. |

| Hydrogen Bond Acceptors | ≤ 3 | Adheres to the "Rule of Three" to maintain favorable physicochemical properties. |

| Rotatable Bonds | ≤ 3 | Limits conformational complexity, which can simplify the interpretation of binding data. |

| Polar Surface Area (PSA) | ≤ 60 Ų | Contributes to good cell permeability in later stages of drug development. |

Protocol 2.1: Parallel Synthesis of a Diverse Fluorinated Pyridine Amine Library

This protocol outlines a scalable approach to generate a library of fluorinated pyridine amines using a combination of nucleophilic aromatic substitution (SNAr) and palladium-catalyzed Buchwald-Hartwig amination, which are robust methods for C-N bond formation[10][11].

Objective: To synthesize a diverse library of 2-amino, 3-amino, and 4-amino fluoropyridines with varied substitution patterns.

Materials:

-

A selection of commercially available di- and tri-substituted fluoropyridines (e.g., 2,5-difluoropyridine, 2,6-difluoropyridine, 3,5-difluoropyridine, 2-chloro-5-fluoropyridine).

-

A diverse set of primary and secondary amines.

-

Palladium catalysts (e.g., Pd₂(dba)₃).

-

Phosphine ligands (e.g., XPhos, BINAP).

-

Bases (e.g., NaOtBu, K₂CO₃, Cs₂CO₃).

-

Anhydrous solvents (e.g., Toluene, Dioxane, DMSO).

-

Ammonia source (e.g., benzophenone imine followed by hydrolysis).

-

Standard laboratory glassware, inert atmosphere setup (N₂ or Ar), and parallel synthesis equipment.

Procedure:

-

Reaction Array Setup : In a 96-well reaction block or an array of reaction tubes under an inert atmosphere, dispense the appropriate palladium precursor and phosphine ligand into each well.

-

Addition of Reagents :

-

To each well, add a solution of a unique fluorinated pyridine starting material in the chosen anhydrous solvent.

-

Add the selected base to each well.

-

Add a solution of a unique amine to each well. For the synthesis of primary aminopyridines, an ammonia equivalent like benzophenone imine can be used[11].

-

-

Reaction : Seal the reaction block and heat to the optimized temperature (typically 80-120 °C) for 12-24 hours. Monitor the progress of a representative reaction by TLC or LC-MS.

-

Work-up and Purification :

-

After cooling to room temperature, quench the reactions by adding water.

-

Extract the products with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the library members using high-throughput parallel purification techniques such as automated flash chromatography or preparative HPLC.

-

-

Quality Control :

-

Confirm the identity and purity of each fragment by LC-MS and ¹H/¹⁹F-NMR spectroscopy. Purity should be >95%.

-

Assess the aqueous solubility of each fragment. Insoluble compounds should be flagged or excluded from screening.

-

Create stock solutions in DMSO at a standardized concentration (e.g., 100 mM) for storage and subsequent screening.

-

The FBDD Experimental Workflow

A successful FBDD campaign relies on a tiered screening approach to efficiently identify and validate true fragment hits while eliminating false positives.

Figure 1: A tiered experimental workflow for FBDD using fluorinated fragments.

Protocol 3.1: Primary Screening by ¹⁹F-NMR

This protocol describes a ligand-observed ¹⁹F-NMR experiment to rapidly identify fragments that bind to the target protein.

Objective: To identify fluorinated pyridine amine fragments that bind to the target protein by observing changes in their ¹⁹F-NMR signals.

Materials:

-

Purified target protein (>95% purity) at a stock concentration of 20-50 µM in a suitable NMR buffer (e.g., 50 mM phosphate buffer, 150 mM NaCl, pH 7.4 in 90% H₂O/10% D₂O).

-

Fluorinated pyridine amine fragment library stock solutions (100 mM in d6-DMSO).

-

NMR tubes and a high-field NMR spectrometer equipped with a fluorine-capable probe.

Procedure:

-

Fragment Pooling ("Cocktailing") : Prepare cocktails of 10-12 fragments, ensuring that their ¹⁹F-NMR signals are well-resolved in the absence of the protein. The final concentration of each fragment in the assay should be between 200-500 µM.

-

Sample Preparation :

-

Reference Samples : For each cocktail, prepare a reference sample containing the fragment cocktail in the NMR buffer.

-

Protein Samples : For each cocktail, prepare a sample containing the fragment cocktail and the target protein (final concentration 10-25 µM) in the NMR buffer.

-

-

NMR Data Acquisition :

-

Acquire a one-dimensional ¹⁹F-NMR spectrum for each reference and protein sample. A Carr-Purcell-Meiboom-Gill (CPMG) pulse sequence can be used to suppress broad signals from non-binding or aggregating compounds[12].

-

Typical acquisition parameters on a 600 MHz spectrometer might include a spectral width of 120 ppm, an acquisition time of 1s, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

Data Analysis :

-

Compare the spectra of the protein samples to their corresponding reference spectra.

-

A significant decrease in signal intensity, line broadening, or a chemical shift perturbation of a specific fragment's resonance in the presence of the protein indicates a binding event.

-

Deconvolute the "hit" cocktails by testing each individual fragment to identify the specific binder(s).

-

Orthogonal Hit Validation and Characterization

Hits identified from the primary ¹⁹F-NMR screen must be validated using an orthogonal biophysical method to eliminate false positives and confirm binding. Surface Plasmon Resonance (SPR) and Differential Scanning Fluorimetry (DSF) or Thermal Shift Assay are excellent choices.

Protocol 4.1: Hit Validation by Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures changes in refractive index upon binding, providing real-time kinetic and affinity data[13][14][15][16].

Objective: To confirm the binding of fragment hits to the immobilized target protein and to determine their binding affinity (KD).

Materials:

-

SPR instrument (e.g., Biacore).

-

Sensor chip (e.g., CM5).

-

Ligand immobilization reagents (e.g., EDC/NHS, ethanolamine).

-

Purified target protein.

-

Fragment hits identified from the primary screen.

-

Running buffer (e.g., HBS-EP+).

Procedure:

-

Protein Immobilization : Immobilize the target protein onto the sensor chip surface using standard amine coupling chemistry. Aim for a low immobilization density to minimize mass transport effects.

-

Fragment Binding Analysis :

-

Prepare a concentration series for each fragment hit (e.g., from 1 µM to 1 mM) in the running buffer. Ensure the final DMSO concentration is matched across all samples and the running buffer.

-

Inject the fragment solutions over the immobilized protein surface and a reference flow cell.

-

Monitor the binding response in real-time.

-

-

Data Analysis :

-

Subtract the reference channel signal from the active channel signal to correct for bulk refractive index changes.

-

Fit the steady-state binding responses to a 1:1 binding model to determine the equilibrium dissociation constant (KD).

-

A confirmed hit will show a concentration-dependent binding response.

-

Protocol 4.2: Hit Validation by Thermal Shift Assay (DSF)

DSF measures the thermal stability of a protein, which often increases upon ligand binding[17][18][19]. It is a high-throughput and low sample consumption method.

Objective: To confirm fragment binding by measuring the change in the protein's melting temperature (ΔTm).

Materials:

-

qPCR instrument capable of monitoring fluorescence during a thermal ramp.

-

Fluorescent dye (e.g., SYPRO Orange).

-

Purified target protein.

-

Fragment hits.

-

Assay buffer.

Procedure:

-

Sample Preparation : In a 96- or 384-well PCR plate, prepare reactions containing the target protein (2-5 µM), SYPRO Orange dye, and either a fragment hit (typically at 100-500 µM) or a vehicle control (DMSO).

-

Thermal Denaturation : Place the plate in the qPCR instrument and apply a thermal ramp (e.g., from 25 °C to 95 °C in 0.5 °C increments). Monitor the fluorescence at each temperature increment.

-

Data Analysis :

-

Plot fluorescence intensity versus temperature to generate a melting curve for each sample.

-

Determine the melting temperature (Tm) for each curve, which is the midpoint of the unfolding transition.

-

Calculate the thermal shift (ΔTm) by subtracting the Tm of the control from the Tm of the fragment-containing sample. A significant positive ΔTm (typically > 1-2 °C) indicates a stabilizing interaction and confirms binding.

-

Structural Characterization of Fragment Hits

The ultimate validation for an FBDD hit is the determination of its three-dimensional binding mode through X-ray crystallography[2][20][21]. This structural information is invaluable for the subsequent hit-to-lead optimization phase, as it reveals the specific interactions between the fragment and the protein and identifies vectors for chemical elaboration.

Figure 2: The iterative cycle of structure-based drug design (SBDD).

Protocol 5.1: Co-crystallization of Protein-Fragment Complexes

Objective: To obtain a high-resolution crystal structure of the target protein in complex with a validated fragment hit.

Materials:

-

Highly purified and concentrated target protein.

-

Validated fragment hit.

-

Crystallization screens and reagents.

-

X-ray diffraction equipment (in-house or synchrotron access).

Procedure:

-

Complex Formation : Incubate the protein with a 2-5 fold molar excess of the fragment prior to setting up crystallization trials.

-

Crystallization Screening : Screen a wide range of crystallization conditions using sitting-drop or hanging-drop vapor diffusion methods.

-

Crystal Soaking (Alternative Method) : If co-crystallization is unsuccessful, attempt to soak the fragment into pre-existing apo-protein crystals.

-

Data Collection and Structure Determination :

-

Cryo-protect suitable crystals and collect X-ray diffraction data.

-

Process the data and solve the structure by molecular replacement using the apo-protein structure as a search model.

-

Carefully analyze the electron density maps to confirm the presence and binding mode of the fragment.

-

-

Analysis : The resulting structure will guide the rational design of more potent analogs by identifying opportunities for fragment growing, linking, or merging to improve affinity and selectivity.

Conclusion

The use of fluorinated pyridine amines represents a highly effective strategy within the FBDD paradigm. The unique properties of fluorine provide a powerful advantage for ¹⁹F-NMR-based screening, enabling rapid and sensitive identification of initial hits. By following a rigorous workflow of library design, primary screening, orthogonal validation, and structural characterization, research teams can significantly improve the efficiency and success rate of their hit-finding campaigns. The detailed protocols provided herein serve as a practical guide for implementing this powerful approach, ultimately paving the way for the discovery of novel therapeutics against a wide range of challenging targets.

References

-

Dalvit, C., et al. (2009). Fluorine-NMR as a Probe for Ligand Binding in Traditional and Fragment-Based Drug Discovery. Journal of the American Chemical Society, 131(36), 12949–12959. [Link]

-

Erlanson, D. A., et al. (2016). Fragment-Based Drug Discovery. Nature Reviews Drug Discovery, 15(9), 605–619. [Link]

-

Barelier, S., et al. (2021). Fragment library design, from philosophy to practice. Drug Discovery Today, 26(1), 125-135. [Link]

-

Renaudet, O., et al. (2010). Fragment screening by surface plasmon resonance. ACS Medicinal Chemistry Letters, 1(3), 96-100. [Link]

-

Gee, C. T., et al. (2016). Applications of 19F-NMR in Fragment-Based Drug Discovery. Molecules, 21(7), 933. [Link]

-

Pellegrino, J., et al. (2015). Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides. Chemical Communications, 51(63), 12574-12577. [Link]

-

Vulpetti, A., & Dalvit, C. (2012). 19F-NMR in fragment-based drug discovery: a powerful tool for the detection of "fluorophilic" protein binding sites. Drug Discovery Today: Technologies, 9(3), e217-e225. [Link]

-

Holvey, T. P., et al. (2025). Fragment-based drug discovery: A graphical review. Acta Pharmaceutica Sinica B. [Link]

-

Ciulli, A., & Abell, C. (2007). Fragment-based drug design: from experimental to computational approaches. Current Opinion in Biotechnology, 18(6), 489-496. [Link]

-

Neumann, L., et al. (2007). High-throughput screening for fragment-based lead discovery by surface plasmon resonance. Analytical Biochemistry, 363(1), 1-8. [Link]

-

Pomerantz, W. C., et al. (2013). Protein-observed 19F-NMR for fragment screening, affinity quantification and druggability assessment. Nature Protocols, 8(11), 2175-2191. [Link]

-

Wagaw, S., & Buchwald, S. L. (1996). The Synthesis of Aminopyridines: A Method Employing Palladium-Catalyzed Carbon−Nitrogen Bond Formation. The Journal of Organic Chemistry, 61(21), 7240-7241. [Link]

-

Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886. [Link]

-

Lepre, C. A. (2011). Fragment library screening using 19F NMR. Bio-protocol, 1(1), e23. [Link]

-

Peng, J. W. (2018). NMR quality control of fragment libraries for screening. Journal of Biomolecular NMR, 71(3), 159-170. [Link]

-

Maybridge. (n.d.). Development of a Fluorine Labelled Fragment Library. Fisher Scientific. [Link]

-

Al-Obeidi, F. A., et al. (2017). An Improved Large Scale Synthesis of 2-Amino-4-chloropyridine and Its Use for the Convenient Preparation of Various Polychlorinated 2-Aminopyridines. Synthetic Communications, 27(5), 861-870. [Link]

-

Scott, D. E., et al. (2012). Fragment-Based Drug Discovery. Methods in Molecular Biology, 841, 1-24. [Link]

-

Massachusetts Biotechnology Council. (2025). Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research. [Link]

-

CrystalsFirst. (n.d.). Fragment HIT Identification in FBDD. [Link]

-

CD Genomics. (n.d.). Quality Control in NGS Library Preparation Workflow. [Link]

-

Sygnature Discovery. (n.d.). Fragment Screening By Crystallography: An Alternative To High Throughput Screening. [Link]

-

Hoffer, L., & Renaud, J. (2011). Fragment-Based Drug Discovery Using NMR Spectroscopy. In NMR in Drug Discovery. [Link]

-

Wagaw, S., & Buchwald, S. L. (1996). The Synthesis of Aminopyridines: A Method Employing Palladium-Catalyzed Carbon−Nitrogen Bond Formation. The Journal of Organic Chemistry, 61(21), 7240-7241. [Link]

-

EUbOPEN. (2020). Thermal Shift Assay for screening inhibitors Version: 1.0. [Link]

-

Wikipedia contributors. (2023, November 13). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. [Link]

-

Blundell, T. L., & Hartshorn, M. J. (2007). Fragment-based screening by protein crystallography: successes and pitfalls. Current Opinion in Structural Biology, 17(6), 703-710. [Link]

-

A New Multicomponent Protocol for the Synthesis of Pyridines and Fused Pyridines via a Formal aza [3+3] cycloaddition. (2013). Current Organic Synthesis, 10(4), 646-655. [Link]

-

Egorov, D. V., & Subota, A. I. (2021). The Synthesis of Diverse Annulated Pyridines with 6-Membered Functionalized Saturated Cycles for Medical Chemistry Research. Ukrainian Chemical Journal, 87(9), 3-17. [Link]

-

CD Genomics. (n.d.). Quality Control in NGS Library Preparation Workflow. [Link]

-

Creative BioMart. (n.d.). Principle and Protocol of Surface Plasmon Resonance (SPR). [Link]

-

Volkova, Y., & Gevorgyan, V. (2017). Synthesis of functionalyzed imidazo[1,2-a]pyridines via domino A3-coupling/cycloisomerization approach. Chemistry of Heterocyclic Compounds, 53(4), 409-412. [Link]

-

Peng, J. W. (2020). NMR quality control of fragment libraries for screening. Journal of Biomolecular NMR, 74, 437-448. [Link]

-

Fagnou, K., & Rovis, T. (2007). Synthesis of Pyridines from Ketoximes and Terminal Alkynes via C–H Bond Functionalization. Journal of the American Chemical Society, 129(40), 12074-12075. [Link]

-

Creative Biolabs. (n.d.). Surface Plasmon Resonance Protocol & Troubleshooting. [Link]

-

The Organic Chemistry Tutor. (2023, April 13). Nucleophilic Aromatic Substitution. [Video]. YouTube. [Link]

-

Itami, K., et al. (2018). Directed nucleophilic aromatic substitution reaction. Chemical Communications, 54(80), 11288-11291. [Link]

-

The Organic Chemistry Tutor. (2025, February 26). Nucleophilic Aromatic Substitution EXPLAINED!. [Video]. YouTube. [Link]

-

Charles River Laboratories. (n.d.). Thermal Shift Assays. [Link]

Sources

- 1. Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt - PMC [pmc.ncbi.nlm.nih.gov]

- 2. guidechem.com [guidechem.com]

- 3. Fragment‐based drug discovery—the importance of high‐quality molecule libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. nbinno.com [nbinno.com]

- 7. researchgate.net [researchgate.net]

- 8. semanticscholar.org [semanticscholar.org]

- 9. 2-Amino-5-fluoropyridine synthesis - chemicalbook [chemicalbook.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 12. senshu-u.repo.nii.ac.jp [senshu-u.repo.nii.ac.jp]

- 13. nbinno.com [nbinno.com]

- 14. researchgate.net [researchgate.net]

- 15. Synthesis and evaluation of aminopyridine derivatives as potential BACE1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Synthesis and meta-Amination of Pyridines via Multicomponent Cascade Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. Facile Rh(III)-Catalyzed Synthesis of Fluorinated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Technical Support Center: Purification of 3-aminomethyl-5-fluoropyridine

Ticket ID: #RP-HPLC-3AM5FP Status: Open Assigned Specialist: Senior Application Scientist Subject: Method Development & Troubleshooting for Basic Fluorinated Pyridines

Molecule Profile & Chromatographic Challenge

Before initiating purification, it is critical to understand the physicochemical behavior of 3-aminomethyl-5-fluoropyridine . Unlike its aniline analog (3-amino-5-fluoropyridine), the aminomethyl group confers specific challenges:

-

Basicity (pKa): The aliphatic amine (–CH₂–NH₂) has a pKa

8.8–9.5. At standard HPLC pH (2–3), it is fully protonated ( -

Polarity: The molecule is highly polar and hydrophilic, leading to poor retention on standard C18 columns (elution near the void volume).

-

Silanol Interaction: The protonated amine interacts strongly with residual silanols on silica columns, causing severe peak tailing.

-

Fluorine Effect: The C5-Fluorine withdraws electron density from the pyridine ring, slightly lowering the pKa of the pyridine nitrogen, but the molecule remains a "sticky" basic amine.

Method Development Guide

Phase 1: Column Selection

Do not default to a standard C18. The fluorine atom and the basic amine require specific stationary phase interactions.

| Column Type | Recommendation Level | Mechanism of Action | Why use it? |

| PFP (Pentafluorophenyl) | High (Preferred) | Dipole-dipole, | The "Fluorine-Fluorine" interaction and rigid aromatic ring provide superior retention and shape selectivity for fluorinated pyridines compared to C18. |

| Polar-Embedded C18 | Medium | Shielded silanols + hydrophobic interaction. | Prevents the basic amine from interacting with surface silanols, reducing tailing. |

| HSS T3 (High Strength Silica) | Medium | Enhanced retention for polar compounds. | Designed to retain polar molecules in 100% aqueous conditions, preventing void elution. |

Phase 2: Mobile Phase & Modifiers

Standard Formic Acid (0.1%) is often insufficient for peak shape. You likely need an Ion-Pairing Agent .[1]

-

Solvent A: Water + 0.1% Trifluoroacetic Acid (TFA).

-

Solvent B: Acetonitrile + 0.1% TFA.

-

Why TFA? TFA (

) forms a hydrophobic ion-pair with the protonated amine (

Phase 3: Gradient Strategy

Start with a highly aqueous gradient to capture the polar amine.

-

Flow: 1.0 mL/min (Analytical) / Scale for Prep.

-

Gradient: 0–5 min: 2% B (Isocratic hold to force retention).

-

Ramp: 5–20 min: 2%

30% B. (The molecule is polar; it will likely elute early).

Troubleshooting Workflow (Interactive)

Issue 1: Peak Tailing (Asymmetry > 1.5)

The peak looks like a "shark fin" or has a long drag.

-

Root Cause: Secondary interactions between the positively charged aminomethyl group and residual silanols (

) on the column support. -

Solution A (Modifier): Increase TFA concentration to 0.1% or 0.2% . The excess TFA saturates the silanols.

-

Solution B (Temperature): Increase column temperature to 40°C . This improves mass transfer kinetics and reduces secondary adsorption.

-

Solution C (Stationary Phase): Switch to a Charged Surface Hybrid (CSH) or Polar-Embedded column which electrostatically repels the protonated amine.

Issue 2: No Retention (Elution in Void Volume)

The compound elutes with the injection solvent (t0).

-

Root Cause: The molecule is too hydrophilic for the hydrophobic stationary phase.

-

Solution A (Stronger Ion Pair): Switch from TFA to HFBA (Heptafluorobutyric Acid) at 0.1%. HFBA has a longer fluorocarbon chain, making the amine-ion pair significantly more hydrophobic.

-

Solution B (HILIC Mode): If RP-HPLC fails, switch to HILIC (Hydrophilic Interaction Liquid Chromatography) using a Bare Silica or Amide column with an Acetonitrile/Ammonium Formate buffer system.

Issue 3: "Ghost" Peaks in Blank Runs

Peaks appear in the gradient even when no sample is injected.

-

Root Cause: Basic amines are "sticky" and can adsorb to the injector needle or valve seals, eluting in subsequent runs.

-

Solution: Implement an aggressive needle wash: 50:50 MeOH:Water + 0.1% Formic Acid .

Visual Decision Guides

Figure 1: Troubleshooting Logic Flow

Caption: Decision matrix for resolving common retention and shape issues for basic fluorinated amines.

Post-Purification: Salt Exchange (TFA Removal)

Critical Warning: Purifying with TFA leaves the product as a Trifluoroacetate salt . TFA is cytotoxic and can interfere with biological assays. You must convert it to a Hydrochloride (HCl) salt or Free Base.

Protocol: TFA to HCl Exchange

-

Dissolution: Dissolve the lyophilized TFA salt in a minimal volume of MeOH or Water .

-

Acidification: Add excess 2M HCl (approx. 10–20 equivalents relative to the amine).

-

Lyophilization: Freeze and lyophilize the solution. The volatile TFA (boiling point 72°C) will be displaced by the non-volatile HCl and removed during sublimation.

-

Repetition: Repeat this process 3 times to ensure >99% exchange.

-

Verification: Run

-NMR. The TFA signal (

Frequently Asked Questions (FAQs)

Q: Can I use high pH (pH 10) to suppress ionization and increase retention? A: Theoretically, yes, as the neutral amine retains better on C18. However, standard silica dissolves above pH 8. You must use a Hybrid (e.g., Waters XBridge) or Polymer-based column. For fluorinated pyridines, low pH with PFP is generally more selective and robust.

Q: Why is my yield lower than expected after lyophilization? A: 3-aminomethyl-5-fluoropyridine is relatively small (MW ~126 g/mol ). Under high vacuum lyophilization, sublimation of the free base can occur if the salt is not fully formed. Ensure you maintain an acidic environment (excess HCl or TFA) during drying to keep it ionic and non-volatile.

Q: The fluorine signal in NMR is splitting weirdly. Is my product impure?

A: Not necessarily. Fluorine couples with protons (

References

-

Agilent Technologies. (2023). Strategies for the Purification of Basic Compounds. Retrieved from

-

Waters Corporation. (2024). Effect of Fluorinated Stationary Phases (PFP) on Selectivity.[2][3][4] Retrieved from

-

Sigma-Aldrich (Merck). (2024). TFA Removal and Salt Exchange Protocols for Peptides and Amines. Retrieved from

-

PubChem. (2024). 3-Amino-5-fluoropyridine Compound Summary. (Used for structural analog comparison). Retrieved from

Sources

Technical Support Center: Deprotection of (5-Fluoropyridin-3-yl)methylcarbamate

Topic: Removing Boc protecting groups from (5-fluoropyridin-3-yl)methylcarbamate Role: Senior Application Scientist / Technical Support Lead

Executive Summary & Chemical Context[1][2][3][4][5][6][7]

User Query: "How do I efficiently remove the Boc group from tert-butyl (5-fluoropyridin-3-yl)methylcarbamate to yield (5-fluoropyridin-3-yl)methanamine?"

Technical Assessment: The substrate contains a basic pyridine ring and a "benzylic-like" carbamate. The presence of the fluorine atom at the 5-position decreases the electron density of the pyridine ring, making it less prone to electrophilic aromatic substitution (e.g., tert-butylation) than electron-rich heterocycles, but the basic nitrogen remains a consideration for salt formation.

Target Transformation:

-

Starting Material: tert-Butyl (5-fluoropyridin-3-yl)methylcarbamate (

) -

Product: (5-Fluoropyridin-3-yl)methanamine (

) [Typically isolated as a Dihydrochloride or Trifluoroacetate salt]

Standard Operating Procedures (SOPs)

We recommend Method A (HCl/Dioxane) for most applications due to the ease of isolating the clean salt without aqueous workup. Use Method B (TFA) if the substrate is acid-sensitive or if you intend to purify via SCX chromatography.

Method A: HCl-Mediated Deprotection (Precipitation Method)

Best for: Isolating the product as a stable solid salt.

Protocol:

-

Dissolution: Dissolve 1.0 equiv of tert-butyl (5-fluoropyridin-3-yl)methylcarbamate in a minimal amount of 1,4-dioxane or MeOH (approx. 5-10 mL/g).

-

Note: Dioxane is preferred as the hydrochloride salt is often insoluble in it, facilitating precipitation.

-

-

Acid Addition: Add 5–10 equiv of 4M HCl in 1,4-dioxane dropwise at 0 °C.

-

Why? The reaction is exothermic. Gas evolution (isobutylene/CO₂) will occur.

-

-

Reaction: Warm to room temperature (20–25 °C) and stir for 1–3 hours.

-

Monitoring: Monitor by LCMS. TLC is difficult due to the polarity of the free amine.

-

-

Workup:

-

If solids precipitate: Filter the solid under nitrogen/argon. Wash with dry Et₂O or MTBE.

-

If no precipitate: Concentrate the mixture in vacuo to dryness. Triturate the residue with Et₂O to induce crystallization.

-

-

Result: (5-Fluoropyridin-3-yl)methanamine dihydrochloride.

Method B: TFA-Mediated Deprotection

Best for: Substrates with solubility issues in dioxane or when subsequent free-basing is required.

Protocol:

-

Dissolution: Dissolve the substrate in DCM (concentration ~0.1 M).

-

Acid Addition: Add Trifluoroacetic acid (TFA) to achieve a 1:1 to 1:4 ratio (v/v) of TFA:DCM.

-

Tip: Add a scavenger like triethylsilane (2.0 equiv) if you observe tert-butyl alkylation byproducts (rare for this specific substrate but good practice).

-

-

Reaction: Stir at room temperature for 1–2 hours.

-

Workup (Isolation options):

-

Option 1 (Salt): Concentrate in vacuo.[1] Co-evaporate with toluene (3x) to remove residual TFA. Product is the TFA salt.

-

Option 2 (Free Base): Load the crude reaction mixture (after concentrating) onto an SCX-2 (Strong Cation Exchange) cartridge. Wash with MeOH (to remove impurities), then elute product with 2M NH₃ in MeOH.

-

Troubleshooting Guide (The "Sad Path")

Issue 1: "My product is a sticky gum/oil, not a solid."

-

Cause: Hygroscopic salts or residual solvent. Pyridine salts are notoriously hygroscopic.

-

Fix:

-

Dissolve the gum in a small amount of MeOH.

-

Add a large excess of Et₂O or MTBE dropwise with vigorous stirring.

-

If it remains oily, sonicate the mixture for 10 minutes.

-

Lyophilization (freeze-drying) from water usually yields a fluffy powder.

-

Issue 2: "I see a +56 mass unit impurity by LCMS."

-

Cause: tert-Butylation. The tert-butyl cation generated during deprotection attacked the pyridine ring or the primary amine.

-

Fix:

-

Repeat the reaction using a scavenger cocktail : TFA:DCM:Triethylsilane (50:45:5) or add 5 equiv of 1,3-dimethoxybenzene.

-

Switch to HCl/Dioxane ; the chloride ion is nucleophilic enough to trap the tert-butyl cation as tert-butyl chloride.

-

Issue 3: "Low yield after aqueous workup."

-

Cause: The product is a small, polar, water-soluble diamine. It partitions into the aqueous layer during extraction.

-

Fix:

-

Avoid aqueous extraction. Use the precipitation method (Method A) or SCX purification (Method B).

-

If you must extract: Saturate the aqueous layer with NaCl (salting out) and use CHCl₃:IPA (3:1) as the organic solvent.[2]

-

Comparative Data Analysis

| Feature | HCl in Dioxane (Method A) | TFA / DCM (Method B) | Oxalyl Chloride / MeOH |

| Reaction Rate | Fast (30-90 min) | Fast (30-60 min) | Moderate (1-4 h) |

| Product Form | Hydrochloride Salt (Solid) | Trifluoroacetate Salt (Oil/Gum) | Hydrochloride Salt |

| Scavenger Need | Low (Cl⁻ acts as scavenger) | High (TFA is non-nucleophilic) | Low |

| Workup Ease | Excellent (Filtration/Evaporation) | Moderate (Requires co-evaporation) | Good |

| Cost | Low | Low | Low |

Workflow Visualization

The following diagram illustrates the decision logic for selecting the correct protocol and purification strategy.

Figure 1: Decision tree for deprotection and isolation of (5-fluoropyridin-3-yl)methanamine.

Frequently Asked Questions (FAQs)

Q: Can I store the free amine? A: We strongly advise storing this compound as the dihydrochloride salt . The free amine of (5-fluoropyridin-3-yl)methanamine is a primary benzylic-type amine and can absorb atmospheric CO₂ to form carbamates or slowly oxidize. The HCl salt is stable at room temperature for years if kept dry.

Q: Why is there a difference in stoichiometry for the acid?

A: The pyridine nitrogen is basic (

Q: Is the fluorine atom stable to these acidic conditions? A: Yes. Aromatic fluorine atoms on a pyridine ring are generally stable to standard TFA or HCl deprotection conditions. Defluorination usually requires harsh nucleophilic conditions or transition metal catalysis, which are not present here.

References

-

Han, G. et al. "Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride." RSC Advances, 2020, 10 , 3060-3065.

-

Lundt, B. F. et al. "Removal of tert-butyl and tert-butoxycarbonyl protecting groups with trifluoroacetic acid." International Journal of Peptide and Protein Research, 1978, 12 , 258-268.

-

Wuts, P. G. M. Greene's Protective Groups in Organic Synthesis, 5th Edition, Wiley, 2014. (Chapter 7: Protection for the Amino Group).

-

Agami, C. et al. "A mild and general method for the deprotection of N-tert-butoxycarbonyl amino acids." Tetrahedron Letters, 2002, 43 , 4633-4636.

Sources

Validation & Comparative

A Guide to the C13 NMR Chemical Shifts of 3-Aminomethyl-5-fluoropyridine: A Comparative Analysis

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly Carbon-13 NMR (C13 NMR), stands as a cornerstone technique for this purpose, providing unambiguous insights into the carbon framework of a molecule. This guide offers an in-depth analysis of the C13 NMR chemical shifts for 3-aminomethyl-5-fluoropyridine, a substituted pyridine derivative of interest in medicinal chemistry. Due to the limited availability of direct experimental data for this specific compound in public databases, this guide provides a robust, predicted dataset and a comparative analysis based on established substituent effects on the pyridine ring.

The Structural Significance of 3-Aminomethyl-5-fluoropyridine

Substituted pyridines are a prevalent motif in a vast array of pharmaceuticals and agrochemicals.[1] The title compound, 3-aminomethyl-5-fluoropyridine, incorporates three key functionalities: the basic pyridine ring, an electron-donating aminomethyl group, and a strongly electron-withdrawing fluorine atom. Understanding the interplay of these groups and their influence on the electronic environment of the pyridine ring is crucial for predicting its reactivity, metabolic stability, and interaction with biological targets. C13 NMR spectroscopy is an invaluable tool for probing these electronic effects.

Predicted C13 NMR Chemical Shifts

The following table summarizes the predicted C13 NMR chemical shifts for 3-aminomethyl-5-fluoropyridine. These values were determined using a combination of substituent effect analysis based on empirical data for related compounds and computational prediction tools. The analysis was performed assuming a standard NMR solvent such as deuterochloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), as solvent choice can influence chemical shifts.[2][3][4]

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C2 | ~145-150 |

| C3 | ~130-135 |

| C4 | ~120-125 |

| C5 | ~155-160 (with C-F coupling) |

| C6 | ~140-145 |

| -CH₂- | ~40-45 |

Comparative Analysis: Understanding Substituent Effects

The predicted chemical shifts can be rationalized by comparing them to the known C13 NMR data of pyridine and monosubstituted derivatives. The chemical shifts for pyridine are approximately C2: 150 ppm, C3: 124 ppm, and C4: 136 ppm.[5][6]

The Influence of the 5-Fluoro Group

Fluorine is a highly electronegative atom and exerts a strong electron-withdrawing inductive effect (-I) and a weaker, yet significant, electron-donating mesomeric effect (+M).

-

C5 (ipso-carbon): The direct attachment of fluorine is predicted to cause a substantial downfield shift (deshielding) of the C5 signal to the ~155-160 ppm region. This is a characteristic effect of halogen substitution on an aromatic ring. Furthermore, this signal would exhibit a large one-bond carbon-fluorine coupling constant (¹J C-F).

-

C4 and C6 (ortho-carbons): The electron-withdrawing nature of fluorine is expected to deshield the adjacent C4 and C6 carbons, causing a downfield shift compared to their positions in pyridine.

-

C2 and C3 (meta- and para-carbons): The effect on the more distant C2 and C3 carbons is generally smaller.

The Influence of the 3-Aminomethyl Group

The aminomethyl group (-CH₂NH₂) is primarily considered an electron-donating group through its sigma-inductive effect (+I).

-

C3 (ipso-carbon): The substitution at C3 will cause a downfield shift for this carbon.

-

C2 and C4 (ortho-carbons): The electron-donating nature of the aminomethyl group will lead to an upfield shift (shielding) of the ortho carbons, C2 and C4, relative to their positions in a pyridine ring with only the 5-fluoro substituent.

-

C5 and C6 (meta- and para-carbons): The electronic effect on the more distant C5 and C6 carbons will be less pronounced but will contribute to the overall electronic environment.

-

-CH₂- Carbon: The methylene carbon of the aminomethyl group is expected to resonate in the aliphatic region, typically around 40-45 ppm.[7]

The interplay of these two substituents—the electron-withdrawing fluorine and the electron-donating aminomethyl group—results in the predicted chemical shifts. The strong deshielding effect of the fluorine at C5 is the most dominant feature of the spectrum.

Experimental Protocol for C13 NMR Data Acquisition

For researchers wishing to acquire experimental data for 3-aminomethyl-5-fluoropyridine or related compounds, the following protocol outlines a standard procedure.

-

Sample Preparation:

-

Dissolve 10-20 mg of the solid compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

-

Ensure the sample is free of particulate matter.

-

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and sensitivity.

-

Tune and match the carbon probe.

-

Shim the magnetic field to achieve optimal resolution.

-

-

Data Acquisition:

-

Acquire a standard proton-decoupled C13 NMR spectrum.

-

Typical spectral width: 0 to 220 ppm.

-

A sufficient number of scans should be acquired to achieve an adequate signal-to-noise ratio, which can range from several hundred to several thousand scans depending on the sample concentration and instrument sensitivity.

-

A relaxation delay (d1) of 2-5 seconds is recommended to ensure proper relaxation of all carbon nuclei, especially quaternary carbons.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the resulting spectrum.

-

Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm, DMSO-d₆ at 39.52 ppm).

-

Theoretical Prediction Methodologies

The prediction of C13 NMR chemical shifts is a powerful tool in the absence of experimental data. Several methods are available:[8][9]

-

Empirical Databases and Additivity Rules: These methods utilize large databases of known C13 NMR data. The chemical shift of a carbon in a substituted molecule is predicted by adding substituent-induced chemical shift (SCS) increments to the chemical shift of the corresponding carbon in the parent molecule.[8]

-

Computational Chemistry (DFT): Density Functional Theory (DFT) calculations can provide highly accurate predictions of NMR chemical shifts by calculating the magnetic shielding tensors of the nuclei. This method is computationally more intensive but can be very reliable.

-

Software Tools: Several commercial and academic software packages are available that implement these prediction methods, offering a user-friendly interface for chemists.[7][10]

Visualizing the Analysis Workflow

Caption: Workflow for the prediction and analysis of C13 NMR chemical shifts.

Conclusion

References

- Maciel, G. E., & Ruberto, R. G. (1965). A Study of Solvent Effects on the 13C Nuclear Magnetic Resonance Spectra of Cholesterol, Pyridine, And Uridine. Canadian Journal of Chemistry, 43(6), 1929-1938.

- Ewa, D., & Lech, S. (2000). Substituent Effects in the 13 C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. Molecules, 5(4), 586-599.

- Thomas, S., Brühl, I., Heilmann, D., & Kleinpeter, E. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences, 37(4), 727-733.

-

Testbook. (n.d.). The correct match of 13C NMR chemical shift values (δ ppm) for pyridine is. Retrieved from [Link]

- Maciel, G. E., & Natterstad, J. J. (1965). A Study of Solvent Effects on the 13C Nuclear Magnetic Resonance Spectra of Cholesterol, Pyridine, And Uridine. The Journal of Chemical Physics, 42(8), 2752-2758.

-

Pinto, D. C., Santos, C. M. M., & Silva, A. M. S. (2019). 13 C NMR chemical shifts (δ, ppm) of pyridine in various solvents. ResearchGate. Retrieved from [Link]

-

Ldpf. (2012). 13C NMR spectra prediction. myExperiment. Retrieved from [Link]

-

SpectraBase. (n.d.). 3-Methylpyridine - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

CASPRE. (n.d.). 13C NMR Predictor. Retrieved from [Link]

-

ChemDraw. (2023, September 11). How to Predict NMR in ChemDraw [Video]. YouTube. Retrieved from [Link]

-

ACD/Labs. (n.d.). NMR Prediction. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, March 19). 13.10: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]

- Szafran, M., & Brzezinski, B. (1969). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Roczniki Chemii, 43, 653-659.

Sources

- 1. scribd.com [scribd.com]

- 2. tandfonline.com [tandfonline.com]

- 3. Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 3-Aminopyridine | C5H6N2 | CID 10009 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. testbook.com [testbook.com]

- 6. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]

- 7. acdlabs.com [acdlabs.com]

- 8. mdpi.com [mdpi.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. CASPRE [caspre.ca]

Comparative Guide: Mass Spectrometry Fragmentation of Fluorinated Picolylamines

This guide provides an in-depth technical comparison of the mass spectrometry (MS) fragmentation patterns of fluorinated picolylamines. It is designed for researchers requiring structural elucidation of pyridine-based medicinal intermediates.

Executive Summary & Scientific Rationale

Fluorinated picolylamines (aminomethylpyridines) are critical pharmacophores in drug discovery, serving as bioisosteres for benzylamines to reduce basicity and improve metabolic stability.[1] However, their structural analysis is complicated by the existence of positional isomers (2-, 3-, 4-picolylamines) and the regiochemistry of fluorine substitution.[1]

This guide compares the fragmentation mechanics of fluorinated picolylamines against non-fluorinated controls and isomeric counterparts .[1] The core differentiator in their mass spectra is not merely the mass shift (+18 Da per F), but the specific ortho-effects and ring contraction pathways driven by the electronegativity of fluorine and the basicity of the pyridine nitrogen.[1]

Mechanistic Comparison: The Fragmentation Logic

A. The Control: Non-Fluorinated Picolylamine

To understand the fluorinated analog, one must first establish the baseline fragmentation of the picolylamine core (

- -Cleavage: The primary amine triggers cleavage adjacent to the methylene group, often dominating the spectrum.[1]

-

Ring Degradation (HCN Loss): A hallmark of pyridine rings is the sequential loss of hydrogen cyanide (HCN, 27 Da).[1]

-

Ammonia Loss: Loss of

(17 Da) generates a resonance-stabilized pyridylmethyl cation.[1]

B. The Variable: Impact of Fluorination

Replacing a hydrogen with fluorine (

-

Inductive Destabilization: The strong electronegativity of F increases the ionization potential of the ring, often altering the abundance of the molecular ion (

).[1] -

HF Elimination (20 Da): Unlike C-H bonds, the C-F bond is strong, but "ortho-effects" (proximity of the amine side chain to the F) can facilitate the elimination of Hydrogen Fluoride (HF), a diagnostic pathway for distinguishing isomers.[1]

C. Isomer Differentiation (The "Ortho Effect")

The most critical analytical challenge is distinguishing positional isomers (e.g., 2-fluoro-3-aminomethylpyridine vs. 6-fluoro-3-aminomethylpyridine).

-

Ortho-F Substitution: If F is ortho to the aminomethyl group, a specific rearrangement occurs where the amine hydrogen interacts with the fluorine, leading to a prominent

peak.[1] -

Meta/Para-F Substitution: These isomers lack the proximity for facile HF elimination.[1] They predominantly follow the standard pyridine fragmentation (loss of HCN) retaining the fluorine atom on the fragment.[1]

Comparative Data: Characteristic Ion Tables

The following table summarizes the predicted characteristic ions for Monofluoro-Picolylamines (MW 126) under Electron Ionization (EI, 70 eV).

| Fragment Ion Identity | m/z (approx) | Origin/Mechanism | Diagnostic Value |

| Molecular Ion ( | 126 | Intact Radical Cation | Confirms MW; usually robust in pyridines.[1] |

| 125 | Common in amines; forms iminium ion. | ||

| 110 | Homolytic cleavage C-N | Generates fluoropyridylmethyl cation.[1] | |

| 99 | Ring Contraction | Standard Pyridine Pathway. Indicates F is retained on the ring.[1] | |

| 106 | Ortho-Effect | High intensity in ortho-isomers; Low/Absent in meta/para.[1] | |

| 109 | Distonic Ion Formation | Common in primary amines.[1] | |

| Pyridyne Fragment | 78 | Loss of HCN + HF | Advanced degradation; indicates highly unstable core.[1] |

Visualization of Fragmentation Pathways[1][2][3][4][5][6]

The following diagram illustrates the divergent pathways between standard ring contraction and the isomer-specific ortho-effect.

Figure 1: Divergent fragmentation pathways.[1] The green node (m/z 106) is the diagnostic marker for ortho-fluorinated isomers.[1]

Experimental Protocol: Validated Workflow

To ensure reproducible fragmentation data for library comparison, follow this self-validating protocol.

Phase 1: Sample Preparation[1]

-

Solvent: Methanol (LC-MS grade).[1] Avoid protic solvents if analyzing labile H/D exchange, but acceptable for standard EI/ESI.[1]

-

Concentration: 10 µg/mL.[1]

-

Derivatization (Optional but Recommended for GC-MS):

Phase 2: Ionization Parameters[1]

-

Method B: Electrospray Ionization (ESI) - LC-MS/MS

Phase 3: Data Interpretation (Decision Logic)[1]

-

Check M+: Is it m/z 126 (EI) or 127 (ESI)? -> Confirms Monofluoro-Picolylamine.

-

Check Base Peak:

-

Isomer ID (The Critical Step):

References

-

NIST Mass Spectrometry Data Center. Electron Ionization Mass Spectra of Fluorocarbons and Pyridine Derivatives. National Institute of Standards and Technology.[1][9] Available at: [Link][1]

-

PubChem. Compound Summary: 2-Fluoro-3-(trifluoromethyl)pyridine and related Aminopyridines.[10] National Center for Biotechnology Information.[1] Available at: [Link][1]

-

ResearchGate. Differentiation of fluoronitroaniline isomers by negative-ion electrospray mass spectrometry. (Demonstrates the ortho-effect principle in fluorinated aromatics). Available at: [Link]

Sources

- 1. opendata.uni-halle.de [opendata.uni-halle.de]

- 2. researchgate.net [researchgate.net]

- 3. Making sure you're not a bot! [opus4.kobv.de]

- 4. Electron ionization induced fragmentation of fluorinated derivatives of bisphenols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Unusual Fragmentations of Silylated Polyfluoroalkyl Compounds Induced by Electron Ionization - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 3-Chloro-5-(trifluoromethyl)-2-pyridinamine | C6H4ClF3N2 | CID 607248 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Medicinal Chemist's Guide to Bioisosteric Replacement: (5-Fluoropyridin-3-yl)methanamine vs. Benzylamine

In modern drug discovery, the strategic modification of a lead compound is a critical exercise in balancing potency, selectivity, and pharmacokinetic properties. Bioisosterism, the practice of substituting one chemical group for another with similar physical or chemical properties, is a cornerstone of this process.[1] A classic and highly effective bioisosteric switch is the replacement of a phenyl ring with a pyridine ring. This guide provides an in-depth comparison of benzylamine, a common structural motif and synthetic precursor, with its fluorinated pyridine bioisostere, (5-fluoropyridin-3-yl)methanamine.

The introduction of a nitrogen atom into the aromatic ring fundamentally alters the molecule's properties by introducing a hydrogen bond acceptor, modifying the electronic distribution, and often improving aqueous solubility. The further addition of a fluorine atom, a small and highly electronegative element, provides a powerful tool for fine-tuning these properties, including pKa, metabolic stability, and target binding interactions.[2][3][4] This guide will dissect the physicochemical and pharmacological implications of this specific bioisosteric replacement, providing the experimental framework for researchers to validate these principles in their own discovery programs.

Section 1: Physicochemical Properties - A Tale of Two Amines

The decision to employ a bioisostere is fundamentally driven by the desire to modulate a molecule's physicochemical properties. The shift from a simple carbocyclic aromatic ring (benzylamine) to a heteroaromatic, fluorinated system ((5-fluoropyridin-3-yl)methanamine) induces significant changes in basicity (pKa), lipophilicity (logP/D), and polarity (Polar Surface Area).

Caption: Primary metabolic pathway of benzylamine.

The (5-fluoropyridin-3-yl)methanamine motif offers two key advantages for enhancing metabolic stability:

-

Electronic Deactivation : Pyridine rings are generally more electron-deficient than benzene rings and thus less prone to oxidative metabolism. The additional electron-withdrawing fluorine atom further deactivates the ring system. [3]2. Metabolic Switching : By blocking the primary site of metabolism on the ring, the biotransformation pathway is shifted. While the methylene C-H bonds can still be oxidized, the overall rate is often significantly slower compared to the benzylic position in benzylamine.

This predicted enhancement in metabolic stability is a powerful rationale for synthesizing the bioisostere, as it can directly translate to improved pharmacokinetic properties such as a longer half-life and increased oral bioavailability.

Section 3: Modulation of Biological Activity & Target Engagement

Replacing benzylamine with (5-fluoropyridin-3-yl)methanamine can profoundly impact target binding affinity and selectivity. [5]The introduction of the pyridine nitrogen at the 3-position creates a new hydrogen bond acceptor vector pointing away from the core. If the target's active site has a corresponding hydrogen bond donor (e.g., an amide N-H or a hydroxyl group), this can result in a significant increase in binding affinity. [6] Conversely, the steric and electronic changes could also lead to a loss of affinity if the original phenyl ring was involved in favorable hydrophobic or π-stacking interactions that the fluoropyridine ring cannot replicate. Therefore, this bioisosteric replacement is a strategic probe of the target's binding pocket topology and chemical environment.

Section 4: Experimental Protocols for Head-to-Head Comparison

Protocol 1: Determination of Lipophilicity (logD at pH 7.4)

Causality: This experiment directly measures the compound's partitioning between an organic and an aqueous phase at physiological pH. It provides a more relevant measure of lipophilicity than logP for ionizable compounds like amines, directly informing predictions of solubility, permeability, and plasma protein binding.

Methodology: HPLC-Based Measurement

-

System Preparation:

-

Use a C18 reverse-phase HPLC column.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Buffer: Prepare a 10 mM phosphate buffer at pH 7.4.

-

-

Standard Curve:

-

Prepare a set of 5-8 standards with known logP or logD values (e.g., testosterone, propranolol, etc.).

-

Inject each standard and run a gradient (e.g., 5-95% B over 10 minutes).

-

Record the retention time (RT) for each standard.

-

Plot the known logP/D values against their RT to generate a calibration curve.

-

-

Sample Analysis:

-

Prepare 10 mM stock solutions of benzylamine and (5-fluoropyridin-3-yl)methanamine in DMSO.

-

Dilute the stocks to 10 µM in a 1:1 mixture of Acetonitrile and the pH 7.4 phosphate buffer.

-

Inject the samples onto the HPLC system using the same gradient as the standards.

-

Record the RT for each test compound.

-

-

Calculation:

-

Using the calibration curve equation, interpolate the logD7.4 value for each test compound from its measured RT.

-

Protocol 2: In Vitro Metabolic Stability Assay

Causality: This assay quantifies the rate at which a compound is metabolized by the primary drug-metabolizing enzymes in the liver. It is a direct measure of intrinsic clearance and a critical predictor of in vivo half-life.

Caption: Experimental workflow for the in vitro metabolic stability assay.

Methodology: Human Liver Microsome (HLM) Incubation

-

Reagent Preparation:

-

Prepare a 100 mM potassium phosphate buffer (pH 7.4).

-